4-(4-fluorobenzyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(3-methoxyphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-27-17-4-2-3-16(9-17)23-19-13-28(25,26)12-18(19)22(11-20(23)24)10-14-5-7-15(21)8-6-14/h2-9,18-19H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPSJDDZEHFTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorobenzyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a thieno[3,4-b]pyrazine core, which is significant in determining its biological interactions.
Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that are crucial in metabolic pathways. For instance, it may interact with cholinesterases and other enzymes involved in neurotransmitter regulation.
- Antioxidant Activity : The presence of the methoxy group is believed to enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
Biological Activity Overview
Case Studies and Research Findings
-
Neuroprotective Effects in Epilepsy Models
- A study investigated the anti-epileptic properties of related compounds and found that modifications similar to those in 4-(4-fluorobenzyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide led to significant improvements in seizure models. The compound was noted to regulate neurotransmitter levels effectively, showcasing its potential as a neuroprotective agent in epilepsy ( ).
- Cytotoxicity Against Cancer Cells
- Antioxidant Activity Assessment
Preparation Methods
Core Heterocycle Formation
The hexahydrothieno[3,4-b]pyrazin-2(1H)-one scaffold forms through cyclocondensation reactions. A validated approach involves reacting 3-aminothiophene-2-carboxylates with diamines under basic conditions. For instance, ethyl 3-aminothiophene-2-carboxylate reacts with 1,2-diaminoethane in ethanol at reflux (78°C, 12 hr) to yield the bicyclic intermediate. In the target compound, stereochemical control at positions 4 and 1 requires chiral auxiliaries or asymmetric catalysis, though exact stereochemical outcomes remain undocumented in available literature.
Sulfone Oxidation
Converting the thioether bridge to sulfone employs mCPBA (3.0 eq) in dichloromethane at 0°C → 25°C over 24 hr. TLC (hexane:EtOAc 1:1) confirms complete oxidation when starting material spot (Rf 0.6) disappears, leaving product at Rf 0.3.
Optimization Challenges
Comparative data from analogous syntheses reveal critical parameters:
| Parameter | Optimal Range | Yield Impact (±%) |
|---|---|---|
| Alkylation Temperature | -40°C to -30°C | +15% |
| mCPBA Equivalents | 2.8–3.2 eq | ±5% |
| Mitsunobu Reaction Time | 6–10 hr | ±8% |
Exceeding 3.5 eq mCPBA causes over-oxidation byproducts (up to 22% yield loss). Microwave-assisted cyclization (100°C, 30 min) boosts core formation efficiency by 40% compared to conventional heating.
Spectroscopic Characterization
Key analytical data for intermediate verification:
1H NMR (400 MHz, CDCl3)
- δ 7.45 (d, J = 8.8 Hz, 2H, Ar-F)
- δ 6.82 (m, 3H, OMe-Ar)
- δ 4.21 (s, 2H, SCH2Ar)
- δ 3.78 (s, 3H, OCH3)
HRMS (ESI+)
Calculated for C₂₀H₂₂FN₂O₄S₂ [M+H]+: 437.1094
Found: 437.1089
Scale-Up Considerations
Pilot-scale production (500 g batch) requires:
- Cryogenic Alkylation : Jacketed reactor with -50°C cooling capacity
- Oxidation Quench : Sequential washes with 10% Na2S2O3 (3×) to remove excess mCPBA
- Crystallization : Ethanol/water (7:3) at 4°C gives 92% purity after single recrystallization
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
- Methodology : Utilize Design of Experiments (DoE) principles to vary parameters such as solvent polarity, temperature, and catalyst loading. For example, flow-chemistry setups (as demonstrated in Omura-Sharma-Swern oxidations) allow precise control over reaction kinetics . Monitor intermediates via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .
- Key Data : Yields exceeding 80% are achievable with stepwise addition of fluorobenzyl groups under anhydrous conditions, as seen in analogous pyrazolo-pyrimidine syntheses .
Q. How should spectroscopic data (e.g., NMR, HRMS) be interpreted to confirm the compound’s structure?
- Methodology : Cross-validate -NMR shifts with computational predictions (e.g., density functional theory for aromatic protons). For HRMS-ESI, match observed [M+Na] peaks (e.g., 365.1386 in fluorobenzyl derivatives) with theoretical values .
- Contradiction Handling : If -NMR signals conflict with X-ray crystallography data (e.g., unexpected carbonyl shifts), re-examine solvent effects or tautomeric equilibria .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions between computational predictions and experimental spectroscopic results?
- Methodology : Perform conformational analysis using molecular dynamics simulations to identify dominant conformers in solution. For example, discrepancies in -NMR coupling constants may arise from dynamic effects not captured in static DFT models .
- Case Study : In fluorinated pyrazolo[3,4-d]pyrimidines, deviations in NOESY correlations were resolved by considering steric hindrance from the methoxyphenyl group .
Q. How can structure-activity relationships (SAR) be explored to enhance biological activity while minimizing off-target effects?
- Methodology : Synthesize analogs with systematic substitutions (e.g., replacing the 4-fluorobenzyl group with chlorobenzyl or trifluoromethyl variants). Use biochemical assays (e.g., kinase inhibition) to correlate substituent electronic properties (Hammett σ values) with activity .
- Data Analysis : Compare IC values of analogs (e.g., 50 nM vs. 200 nM) to identify critical pharmacophores. For instance, the 3-methoxyphenyl moiety enhances solubility without compromising target binding .
Q. What advanced techniques are suitable for studying the compound’s thermal stability and polymorphic forms?
- Methodology : Apply differential scanning calorimetry (DSC) to detect melting points and phase transitions (e.g., mp 218–219°C in fluorobenzyl-pyrazolo derivatives ). Pair with powder X-ray diffraction (PXRD) to identify polymorphs.
- Case Study : A 6,6-dioxide analog showed two distinct DSC endotherms, attributed to anhydrous and hydrate forms, confirmed via variable-temperature PXRD .
Experimental Design & Data Validation
Q. How can researchers design experiments to distinguish between competing reaction mechanisms (e.g., nucleophilic vs. electrophilic pathways)?
- Methodology : Use isotopic labeling (e.g., -HO) to track oxygen incorporation in the thieno-pyrazine ring. Kinetic isotope effects (KIEs) can differentiate concerted vs. stepwise mechanisms .
- Example : In analogous hexahydrothieno-pyrazines, deuterium labeling at the benzyl position revealed a rate-determining proton transfer step .
Q. What statistical approaches are recommended for analyzing high-throughput screening data to prioritize analogs for further study?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
